molecular formula C11H16N2O2 B11895948 (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine

(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine

Cat. No.: B11895948
M. Wt: 208.26 g/mol
InChI Key: CSDHAOULPQQUMX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is a chiral pyridine derivative characterized by an azetidine ring linked via a methoxy group at the 3-position of the pyridine core and an ethoxy substituent at the 5-position. The (S)-configuration of the azetidine moiety is critical for its biological activity, particularly in targeting nicotinic acetylcholine receptors (nAChRs) . This compound is structurally optimized for balancing lipophilicity and metabolic stability, making it a candidate for therapeutic applications in neurological disorders .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-ethoxypyridine

InChI

InChI=1S/C11H16N2O2/c1-2-14-10-5-11(7-12-6-10)15-8-9-3-4-13-9/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1

InChI Key

CSDHAOULPQQUMX-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC(=CN=C1)OC[C@@H]2CCN2

Canonical SMILES

CCOC1=CC(=CN=C1)OCC2CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine typically involves the following steps:

    Formation of Azetidin-2-ylmethanol: This intermediate can be synthesized through the reaction of azetidine with formaldehyde, followed by reduction.

    Etherification: The azetidin-2-ylmethanol is then reacted with 3-hydroxy-5-ethoxypyridine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, resulting in reduced forms of the compound.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation Products: Various oxidized derivatives of the azetidine ring.

    Reduction Products: Reduced forms of the pyridine ring or azetidine moiety.

    Substitution Products: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine and its analogs:

Compound Name Substituent at Pyridine 5-Position Molecular Weight (g/mol) Key Properties/Applications References
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine Ethoxy (-OCH₂CH₃) 262.35* Balanced lipophilicity; potential therapeutic agent for nAChR-related disorders
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine Iodo (-I) 415.12† High molecular weight; used as a synthetic intermediate for radiolabeling
[18F]ZW-104 6-[18F]fluorohex-1-ynyl 358.39 PET imaging ligand for β2-nAChRs; slow pharmacokinetics
3-[(2S)-Azetidin-2-ylmethoxy]-5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]pyridine Cyclopropyl-methoxyethyl 262.35 Enhanced steric bulk; studied for receptor selectivity
AMOP-H-OH Hex-5-yn-1-ol 290.35 Investigated for antidepressant activity via nAChR modulation

*Calculated based on formula C₁₂H₁₈N₂O₂.
†Calculated for dihydrochloride salt (C₉H₁₁IN₂O·2HCl).

Key Structural and Functional Insights:

Substituent Effects on Binding Affinity :

  • The ethoxy group in the target compound provides moderate lipophilicity, enhancing blood-brain barrier permeability compared to polar groups (e.g., hydroxyl in AMOP-H-OH) .
  • Iodo substituents (e.g., in (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine) increase molecular weight and steric hindrance, limiting in vivo applications but serving as intermediates for radiolabeled probes .

Pharmacokinetic Profiles :

  • [18F]ZW-104 exhibits high nAChR binding affinity but slow washout kinetics due to its fluorohexynyl chain, making it less ideal for dynamic PET imaging compared to smaller analogs .
  • The cyclopropyl-methoxyethyl substituent in the cyclopropyl analog enhances receptor selectivity but may reduce metabolic stability due to steric complexity .

Therapeutic vs. Diagnostic Applications: AMOP-H-OH and the target compound are tailored for therapeutic use (e.g., depression, cognitive disorders), whereas [18F]ZW-104 and 11C-methyl analogs prioritize imaging applications .

Research Findings and Mechanistic Insights

nAChR Selectivity :
The (S)-azetidine methoxy group is conserved across analogs and is critical for binding to β2-containing nAChRs. Modifications at the pyridine 5-position fine-tune subtype selectivity. For example, [18F]ZW-104 shows preferential binding to β2-nAChRs over α4β2 subtypes, unlike the ethoxy variant .

Metabolic Stability :
Ethoxy and methyl substituents (e.g., in 11C-labeled analogs) resist oxidative metabolism better than bulkier groups (e.g., iodopyridine), extending half-life in vivo .

Imaging vs. Therapeutic Trade-offs : Radiolabeled compounds like [18F]ZW-104 prioritize rapid brain uptake and specific binding, while the ethoxy derivative’s slower clearance may enhance sustained therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.